![molecular formula C19H14N2O5 B14251249 Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- CAS No. 273724-34-8](/img/structure/B14251249.png)
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- is a chemical compound with the molecular formula C23H18N2O5 It is known for its unique structure, which includes a cyclopentanone core with two 3-nitrophenylmethylene groups attached at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- typically involves the condensation of cyclopentanone with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is then heated to promote the formation of the bis-methylene product.
Industrial Production Methods
While specific industrial production methods for Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s structure allows it to bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Cyclopentanone, 2,5-bis[(4-nitrophenyl)methylene]-
- Cyclopentanone, 2,5-bis[(2-nitrophenyl)methylene]-
- Cyclopentanone, 2,5-bis[(3-methoxyphenyl)methylene]-
Uniqueness
Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]- is unique due to the specific positioning of the nitro groups on the phenyl rings, which influences its reactivity and potential applications. The presence of nitro groups at the 3-position enhances its ability to participate in redox reactions and interact with biological targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
273724-34-8 |
|---|---|
分子式 |
C19H14N2O5 |
分子量 |
350.3 g/mol |
IUPAC 名称 |
2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14N2O5/c22-19-15(9-13-3-1-5-17(11-13)20(23)24)7-8-16(19)10-14-4-2-6-18(12-14)21(25)26/h1-6,9-12H,7-8H2 |
InChI 键 |
KTEWMZVMTXIQMO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1=CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
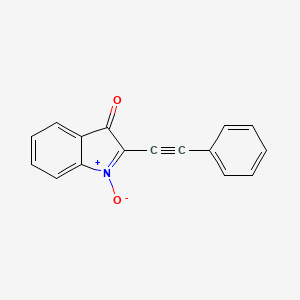
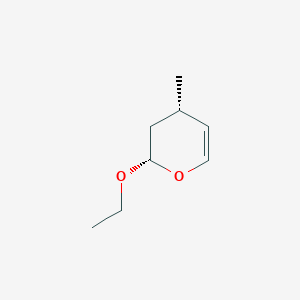
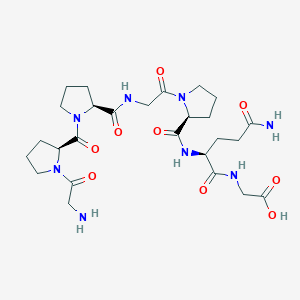
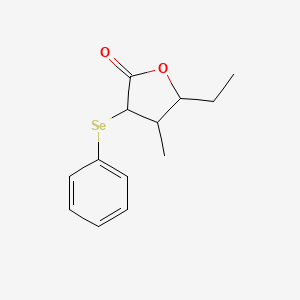
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde](/img/structure/B14251203.png)
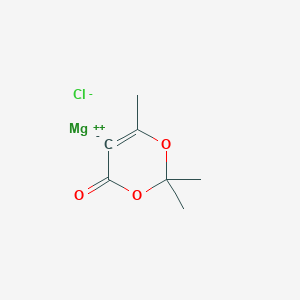
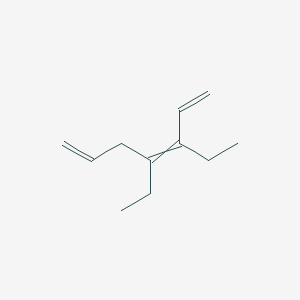
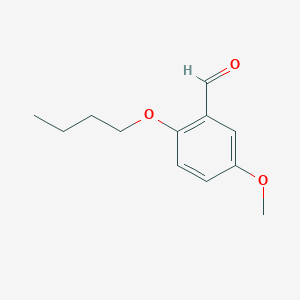
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

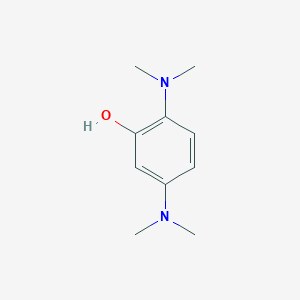
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
